molecular formula C26H29N3O3 B2675901 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 872862-30-1

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2675901
CAS No.: 872862-30-1
M. Wt: 431.536
InChI Key: WXJQEAYELRXHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features an indole core, a piperidine ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative.

    Attachment of the Trimethylphenyl Group: This step involves Friedel-Crafts acylation, where the indole-piperidine intermediate reacts with trimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole core.

    Piperidine Derivatives: Compounds such as piperine and piperidine alkaloids.

    Trimethylphenyl Derivatives: Compounds like mesitylene and its derivatives.

Uniqueness

What sets 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-17-13-18(2)24(19(3)14-17)27-26(32)25(31)21-15-29(22-10-6-5-9-20(21)22)16-23(30)28-11-7-4-8-12-28/h5-6,9-10,13-15H,4,7-8,11-12,16H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJQEAYELRXHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.